molecular formula C12H17N3 B6273722 2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline CAS No. 2060060-64-0

2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline

Cat. No. B6273722
CAS RN: 2060060-64-0
M. Wt: 203.3
InChI Key:
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Description

2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline, also known as 2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline, is a synthetic organic compound with a wide range of applications in the fields of medicine, biochemistry, and pharmacology. It is an important and versatile molecule that has been used in various studies to investigate the structure and function of proteins, enzymes, and other biological molecules. In addition, 2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline has been used as a tool in drug development and as a therapeutic agent.

Scientific Research Applications

2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline has been used extensively in scientific research due to its ability to interact with biological molecules. It has been used in studies to investigate the structure and function of proteins, enzymes, and other biological molecules. 2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline has also been used in studies to better understand the molecular mechanisms of drug action and to identify potential drug targets. In addition, it has been used to study the effects of various drugs on the body, including their effects on the cardiovascular system, the immune system, and the nervous system.

Mechanism of Action

2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline has a variety of effects on biological molecules. It has been shown to interact with proteins, enzymes, and other biological molecules, leading to changes in their structure and function. For example, it has been shown to interact with proteins involved in signal transduction pathways, leading to changes in the activity of the proteins and their downstream effects. In addition, 2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline has been shown to interact with enzymes involved in metabolic pathways, leading to changes in the activity of the enzymes and their downstream effects.
Biochemical and Physiological Effects
2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with proteins and enzymes involved in signal transduction pathways, leading to changes in the activity of the proteins and their downstream effects. In addition, it has been shown to interact with enzymes involved in metabolic pathways, leading to changes in the activity of the enzymes and their downstream effects. Furthermore, 2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline has been shown to have effects on the cardiovascular system, the immune system, and the nervous system.

Advantages and Limitations for Lab Experiments

2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline has several advantages and limitations when used in laboratory experiments. One of the primary advantages of using 2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline in laboratory experiments is its ability to interact with proteins and enzymes, leading to changes in their structure and function. This allows researchers to better understand the structure and function of biological molecules. In addition, 2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline is relatively easy to synthesize and is relatively stable, which makes it easy to store and use in experiments.
However, there are some limitations to using 2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline in laboratory experiments. One of the primary limitations is its ability to interact with proteins and enzymes, which can lead to changes in their structure and function. This can make it difficult to control the effects of 2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline in experiments. In addition, 2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

The future of 2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline is an exciting one, as there are many potential applications for this molecule. One potential application is the development of new drugs and therapies. 2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline could be used to identify potential drug targets and to develop new drugs that target these targets. In addition, 2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline could be used to study the effects of various drugs on the body, including their effects on the cardiovascular system, the immune system, and the nervous system. Finally, 2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline could be used to study the structure and function of proteins, enzymes, and other biological molecules.

Synthesis Methods

2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline can be synthesized by a variety of methods. One of the most common methods is the condensation reaction of 4-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline with 3-methyl-2-chloro-1-methyl-1H-benzimidazole. This reaction produces a mixture of products, including 2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline. Other methods for synthesizing 2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline include the reaction of 4-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline with 1-methyl-3-chloro-1H-benzimidazole, and the reaction of 4-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline with 1-methyl-2-chloro-1H-benzimidazole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline involves the condensation of 2-aminobenzaldehyde with 2-methylpyrimidine-4,6-dione followed by cyclization and reduction steps.", "Starting Materials": [ "2-aminobenzaldehyde", "2-methylpyrimidine-4,6-dione", "sodium borohydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzaldehyde with 2-methylpyrimidine-4,6-dione in acetic acid and ethanol to form 2-methyl-5-(2-aminophenyl)pyrimidine-4,6-dione.", "Step 2: Cyclization of 2-methyl-5-(2-aminophenyl)pyrimidine-4,6-dione in acetic acid and water to form 2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline.", "Step 3: Reduction of 2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline with sodium borohydride in ethanol to form the final product." ] }

CAS RN

2060060-64-0

Product Name

2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline

Molecular Formula

C12H17N3

Molecular Weight

203.3

Purity

0

Origin of Product

United States

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